molecular formula C10H12ClN3 B1409002 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1379340-25-6

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1409002
CAS No.: 1379340-25-6
M. Wt: 209.67 g/mol
InChI Key: OZTDRUMVTMLRFV-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyrrole and pyrimidine rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromomethyl-1,3-dioxolane with ethyl cyanoacetate, followed by cyclization and chlorination steps . The reaction conditions often require the use of solvents like xylene and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, which may have enhanced biological activity.

Scientific Research Applications

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the tert-butyl and chloro substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and its ability to interact with specific molecular targets.

Properties

IUPAC Name

2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)9-13-7(11)6-4-5-12-8(6)14-9/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTDRUMVTMLRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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Reactant of Route 6
2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

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